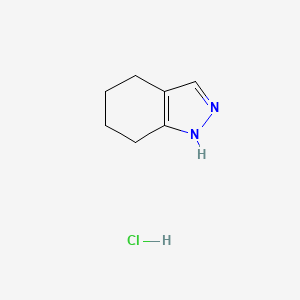

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a chemical compound with the molecular formula C7H11ClN2 . It has a molecular weight of 158.63 g/mol . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-indazole;hydrochloride .

Synthesis Analysis

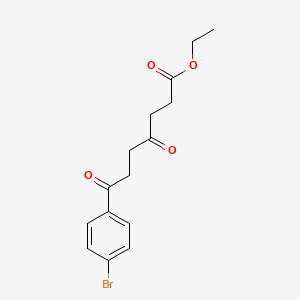

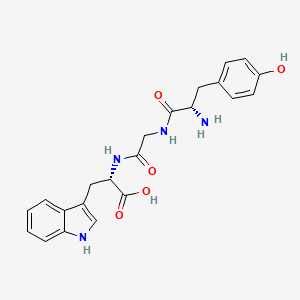

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride can be represented by the canonical SMILES string: C1CCC2=C(C1)C=NN2.Cl . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis

The mechanism of the second step in the synthesis of 4,5,6,7-1H-indazoles was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 0 . The Exact Mass of the compound is 158.0610761 g/mol . The Topological Polar Surface Area of the compound is 28.7 Ų .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

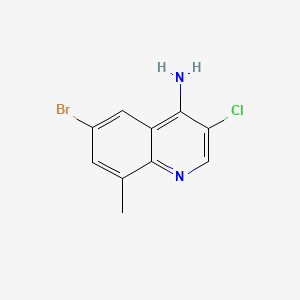

Indazole compounds, including 4,5,6,7-Tetrahydro-1H-indazole, have been studied for their antimicrobial activities . The majority of these compounds have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . In particular, 2,3-Diphenyl-7-(5-nitrofurfurylidene)-3,3a,4,5,6,7-hexahydroindazole was found to have high antistaphylococcal activity .

Structural Analysis

The structure of 4,5,6,7-Tetrahydro-1H-indazole has been analyzed in detail . Understanding the structure of this compound is crucial for its applications in various fields of research .

Chemical Properties

4,5,6,7-Tetrahydro-1H-indazole hydrochloride has a linear formula of C7H11ClN2 . Knowledge of its chemical properties is essential for its use in scientific research .

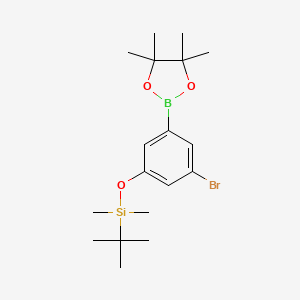

Simulation Visualizations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations of 4,5,6,7-Tetrahydro-1H-indazole . These visualizations can help researchers better understand the behavior of this compound in various environments .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWXPAPXTKTTMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681466 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1H-indazole hydrochloride | |

CAS RN |

18161-11-0 |

Source

|

| Record name | 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)

![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)

![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)